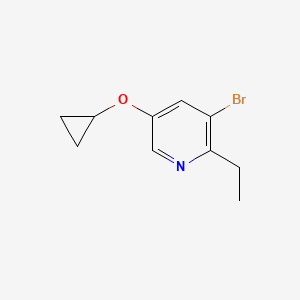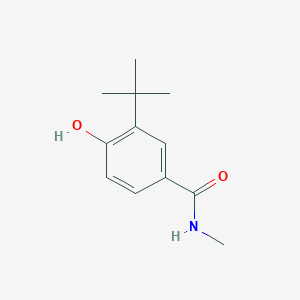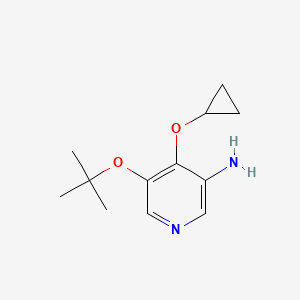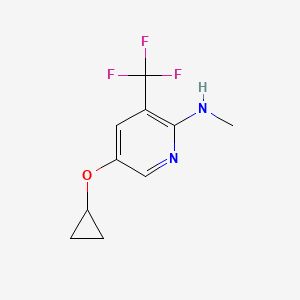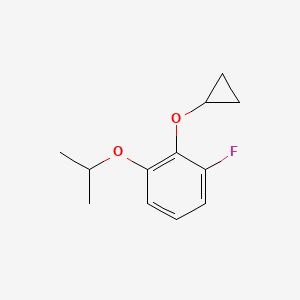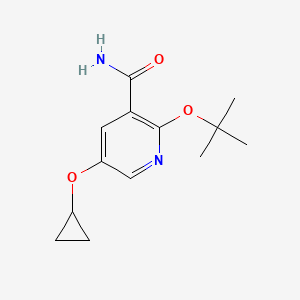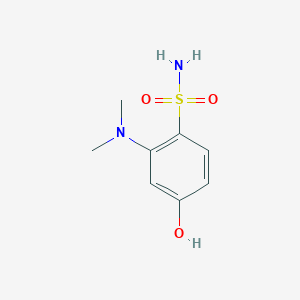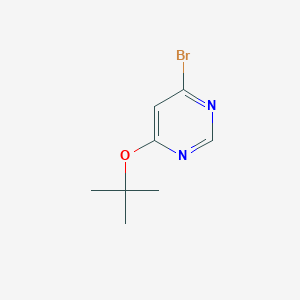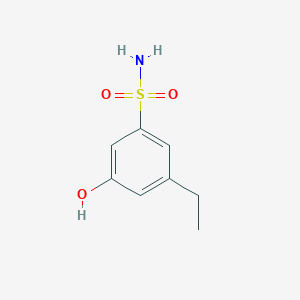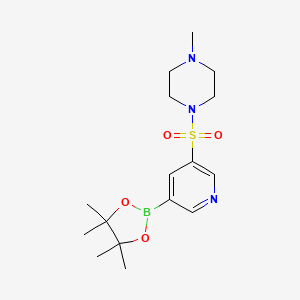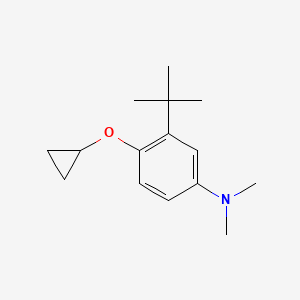
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline: is an organic compound of interest in various fields of research It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline typically involves multiple steps. One common method includes the alkylation of aniline derivatives with tert-butyl and cyclopropoxy groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaniline moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions.
Comparison with Similar Compounds
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-N,N-dimethylaniline
- 3-Tert-butyl-4-hydroxyanisole
Comparison: Compared to similar compounds, 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylaniline stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of both tert-butyl and cyclopropoxy groups may enhance its stability and biological activity compared to other analogs.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)13-10-11(16(4)5)6-9-14(13)17-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChI Key |
RSCOEDQYJNTWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


